2,4-Dimethylpentane-1-sulfonyl fluoride

Catalog No.
S13835148
CAS No.
M.F
C7H15FO2S
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylpentane-1-sulfonyl fluoride

Product Name

2,4-Dimethylpentane-1-sulfonyl fluoride

IUPAC Name

2,4-dimethylpentane-1-sulfonyl fluoride

Molecular Formula

C7H15FO2S

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C7H15FO2S/c1-6(2)4-7(3)5-11(8,9)10/h6-7H,4-5H2,1-3H3

InChI Key

QIPOERMLJNZFHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)CS(=O)(=O)F

2,4-Dimethylpentane-1-sulfonyl fluoride is a sulfonyl fluoride compound characterized by the presence of a sulfonyl group (–SO₂) attached to a fluorine atom and a branched alkyl chain. The chemical structure comprises a pentane backbone with two methyl groups at the 2 and 4 positions, and a sulfonyl fluoride functional group at the 1 position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique reactivity profile.

The reactivity of 2,4-Dimethylpentane-1-sulfonyl fluoride is primarily attributed to the sulfonyl fluoride moiety, which acts as an electrophile in nucleophilic substitution reactions. These reactions can involve various nucleophiles, leading to the formation of sulfonic acids or other derivatives. For instance, under specific conditions, sulfonyl fluorides can undergo hydrolysis to yield the corresponding sulfonic acids .

Additionally, recent studies have shown that sulfonyl fluorides can participate in visible-light-driven reactions, enabling the formation of sulfur dioxide-inserted compounds through innovative synthetic pathways . The compound may also engage in reactions such as amidation when treated with amines in the presence of catalytic systems, demonstrating its versatility as a synthetic intermediate .

Several methods exist for synthesizing 2,4-Dimethylpentane-1-sulfonyl fluoride:

  • Direct Fluorination: The compound can be synthesized by direct fluorination of the corresponding sulfonic acid or sulfonyl chloride using fluorinating agents such as sulfur tetrafluoride or other fluorine sources.
  • Nucleophilic Substitution: Starting from an appropriate alkyl halide (e.g., 2,4-dimethylpentane), nucleophilic substitution with sulfur tetrafluoride can yield the desired sulfonyl fluoride.
  • Visible-Light-Mediated Reactions: Recent advances have introduced methods utilizing visible-light-mediated processes for generating sulfonyl fluorides from various precursors under mild conditions .

2,4-Dimethylpentane-1-sulfonyl fluoride finds applications primarily in:

  • Organic Synthesis: As a versatile building block for synthesizing more complex molecules.
  • Pharmaceutical Development: Its reactivity allows it to be used in drug discovery as a tool for modifying biological targets.
  • Chemical Probes: Utilized in studies involving protein interactions and enzyme mechanisms due to its electrophilic nature.

Interaction studies involving 2,4-Dimethylpentane-1-sulfonyl fluoride focus on its reactivity with various nucleophiles. These studies assess how effectively the compound can modify biological macromolecules and its stability under physiological conditions. Research indicates that sulfonyl fluorides generally exhibit varying degrees of stability and reactivity depending on their structural features and the surrounding environment .

Several compounds share structural similarities with 2,4-Dimethylpentane-1-sulfonyl fluoride. Here are some notable examples:

Compound NameStructure TypeUnique Feature
Benzenesulfonyl fluorideAromatic sulfonyl fluorideHigher stability and reactivity due to aromaticity
Propanesulfonyl fluorideAliphatic sulfonyl fluorideSimpler structure with fewer steric hindrances
Ethanesulfonyl fluorideAliphatic sulfonyl fluorideSmaller size leading to different reactivity patterns
Cyclohexanesulfonyl fluorideCyclic sulfonyl fluorideRing strain influences reactivity

These compounds differ primarily in their steric hindrance and electronic properties, which influence their reactivity profiles and applications in synthesis.

Electrochemical methods provide a scalable and oxidant-free route to sulfonyl fluorides by leveraging anodic oxidation of thiols or disulfides. For 2,4-dimethylpentane-1-sulfonyl fluoride, a biphasic system combining acetonitrile and 1 M hydrochloric acid facilitates the reaction of 2,4-dimethylpentane-1-thiol with potassium fluoride (KF). Graphite and stainless steel electrodes enable efficient electron transfer, generating a disulfide intermediate that undergoes sequential fluorination and oxidation.

Pyridine acts as a phase-transfer catalyst, enhancing fluoride ion mobility across the organic-aqueous interface. Kinetic studies reveal rapid disulfide formation within 45 minutes, followed by slower conversion to the sulfonyl fluoride via sulfenyl and sulfinyl fluoride intermediates. The use of microflow reactors reduces reaction times to 5 minutes by improving mass transfer and electrode surface contact.

Key Parameters for Electrochemical Synthesis

ParameterOptimal ConditionImpact on Yield
Fluoride SourceKF (5 equiv)74% isolated
Acid Concentration1 M HClPrevents hydrolysis
MediatorPyridine (1 equiv)20% yield increase
Electrode MaterialGraphite/Stainless SteelMinimal corrosion

This method avoids costly electrophilic fluorinating agents like Selectfluor, prioritizing KF for its affordability ($8/mol vs. $407/mol for Selectfluor).

Decarboxylative Fluorosulfonylation Approaches for Aliphatic Sulfonyl Fluorides

Decarboxylative strategies convert carboxylic acids into sulfonyl fluorides via radical intermediates. 2,4-Dimethylpentanoic acid serves as the precursor, activated as its N-hydroxyphthalimide (NHPI) ester. Under blue LED irradiation, tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] catalyzes single-electron transfer, generating a pentyl radical that couples with vinyl sulfonyl fluoride (VSF).

The reaction proceeds through a radical-polar crossover mechanism:

  • Photocatalytic decarboxylation yields a primary alkyl radical.
  • Radical addition to VSF forms a β-fluorosulfonylethyl intermediate.
  • Homolytic cleavage of the S–O bond releases sulfur dioxide and generates the sulfonyl fluoride.

Substrate Scope for Decarboxylative Fluorosulfonylation

Carboxylic Acid TypeExampleYield (%)
PrimaryHexanoic acid82
SecondaryCyclopentanecarboxylic acid68
Tertiary2,2-Dimethylpropanoic acid55

This method tolerates sterically hindered substrates, though tertiary acids exhibit reduced yields due to radical stability constraints.

Radical-Mediated Pathways for Sulfur(VI)-Fluorine Bond Formation

Three radical pathways enable sulfur(VI)-fluorine bond construction:

  • Sulfur Dioxide Insertion: Alkyl radicals generated from NHPI esters combine with sulfur dioxide (from DABSO) to form sulfonyl radicals, which are trapped by N-fluorobenzenesulfonimide (NFSI). For 2,4-dimethylpentane derivatives, this method achieves 65–78% yields under reductive conditions.
  • Photoredox Fluorosulfonylation: Allyl sulfones undergo C–S bond cleavage under visible light, producing sulfonyl radicals that react with Selectfluor. This single-step approach converts 2,4-dimethylpent-1-ene sulfone to the corresponding sulfonyl fluoride in 70% yield.
  • Disproportionation of Sulfenyl Fluorides: Electrochemically generated sulfenyl fluorides oxidize to sulfonyl fluorides via sulfinyl fluoride intermediates. In situ NMR studies detect these transient species during 2,4-dimethylpentane-1-sulfonyl fluoride synthesis.

Optimization of Fluoride Source Reactivity in Sulfonyl Fluoride Synthesis

Fluoride source selection critically impacts reaction efficiency and scalability:

Comparative Analysis of Fluoride Sources

ReagentCost ($/mol)Solubility in CH₃CNRelative Reactivity
KF8Low1.0 (baseline)
Et₃N·3HF95High2.3
Selectfluor407Moderate3.1
TBAF220High1.8

KF remains preferred for large-scale synthesis despite limited solubility. Adding hydrochloric acid protonates fluoride ions, increasing nucleophilicity and enabling S–F bond formation at ambient temperature. For acid-sensitive substrates, Et₃N·3HF in dichloromethane provides a mild alternative, achieving 89% yield in the fluorination of 2,4-dimethylpentane-1-sulfinate.

Electrochemical methods uniquely circumvent solubility issues by generating reactive fluoride species in situ through interfacial electron transfer. This approach achieves a 15:1 selectivity for sulfonyl fluorides over sulfonic acids when using 2,4-dimethylpentane-1-disulfide as the precursor.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

182.07767905 g/mol

Monoisotopic Mass

182.07767905 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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